Cas no 922669-48-5 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide)

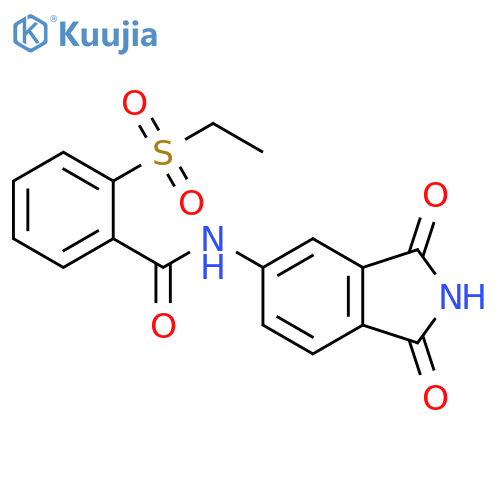

922669-48-5 structure

商品名:N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide

CAS番号:922669-48-5

MF:C17H14N2O5S

メガワット:358.368463039398

CID:5497606

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide

- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide

-

- インチ: 1S/C17H14N2O5S/c1-2-25(23,24)14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22)

- InChIKey: RBTSGKCRMPPGAP-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2=C(C=1)C(=O)NC2=O)(=O)C1=CC=CC=C1S(CC)(=O)=O

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2646-0649-4mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-2mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-20mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-40mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-30mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-50mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-10mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-10μmol |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-2μmol |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2646-0649-25mg |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide |

922669-48-5 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

922669-48-5 (N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(ethanesulfonyl)benzamide) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 55290-64-7(Dimethipin)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量